![molecular formula C10H11NO2S B136289 1-(Thiophene-2-carbonyl)piperidin-4-one CAS No. 141945-71-3](/img/structure/B136289.png)
1-(Thiophene-2-carbonyl)piperidin-4-one
Overview
Description
1-(Thiophene-2-carbonyl)piperidin-4-one is a compound that is part of a broader class of organic molecules where a thiophene moiety is attached to a piperidine ring. Thiophene is a five-membered sulfur-containing heterocycle, and piperidine is a six-membered nitrogen-containing heterocycle. Compounds with these moieties are of interest due to their potential pharmacological activities and their use as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been reported through various methods. For instance, a series of substituted pyrrolidines and piperidines were synthesized using a one-pot, three-component tandem reaction involving thiophenone, aromatic aldehydes, and piperidine under solvent-free microwave irradiation . This method suggests that similar conditions could potentially be applied to synthesize 1-(Thiophene-2-carbonyl)piperidin-4-one.
Molecular Structure Analysis
The molecular structure of related compounds has been studied, revealing that the thiophene ring is roughly planar and can form dihedral angles with the piperidine ring, which typically adopts a chair conformation . This information is crucial for understanding the three-dimensional conformation of 1-(Thiophene-2-carbonyl)piperidin-4-one, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of thiophene and piperidine rings has been explored in various contexts. For example, the electrophilic substitution reactions of carbanions derived from piperidine compounds have been studied, indicating that the piperidine moiety can participate in diverse chemical transformations . Additionally, the synthesis of thiophene/phenyl-piperidine hybrid chalcones has been achieved, demonstrating the versatility of these rings in forming new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene and piperidine derivatives can vary widely depending on the substituents and the nature of the functional groups present. For instance, the crystal packing of a piperidinyl-thiophene compound was stabilized by intermolecular hydrogen bonds, which could affect the compound's solubility and stability . Moreover, the absence of classical hydrogen bonds in certain thiophene-piperidine chalcones suggests that these compounds might exhibit different solubility and melting points compared to those with conventional hydrogen bonding .
Scientific Research Applications
Structural Analysis and Molecular Interactions
- Molecular Structure and Supramolecular Chains : A study by Rajeswari et al. (2009) discusses a related molecule, 1-Methyl-3,5-bis[(E)-(3-methyl-2-thienyl)methylene]piperidin-4-one, revealing its envelope conformation and the formation of supramolecular chains through specific interactions.
Synthesis and Chemical Reactions
- Synthesis of Spirocyclic Compounds : Oberdorf et al. (2008) describe the synthesis of thiophene bioisosteres, including compounds related to 1-(Thiophene-2-carbonyl)piperidin-4-one, focusing on their synthesis and sigma receptor affinity (Oberdorf et al., 2008).
- Formation of Thiophene Derivatives : The work by El-Kkoly et al. (1977) presents a reaction method where piperidine interacts with 2H-thiopyran-2-ones to form thiophene derivatives, showcasing the reactivity of such compounds (El-Kkoly et al., 1977).
Crystallography and Materials Science
- Crystal Structures of Hybrid Chalcones : A study by Parvez et al. (2014) on novel thiophene/phenyl-piperidine hybrid chalcones provides insights into the crystal structures of these compounds, which could be relevant to 1-(Thiophene-2-carbonyl)piperidin-4-one (Parvez et al., 2014).
- NMR Spectral Study : Rajeswari and Pandiarajan (2011) conducted an NMR spectral study on related compounds, which can provide understanding about the electronic and magnetic anisotropic effects in such molecules (Rajeswari & Pandiarajan, 2011).
Pharmaceutical Research
- Antimicrobial Activity Studies : Ramalingam and Sarvanan (2020) explored the synthesis and antimicrobial activity of novel fused thiophenes, which can give insights into the potential pharmaceutical applications of compounds like 1-(Thiophene-2-carbonyl)piperidin-4-one (Ramalingam & Sarvanan, 2020).
Future Directions
Piperidine derivatives, including “1-(Thiophene-2-carbonyl)piperidin-4-one”, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to exhibit a wide range of biological activities and are used in various therapeutic applications . .
Mode of Action
As a piperidine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological processes, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant activities
Pharmacokinetics
The compound’s molecular weight is 209.26500 , which is within the range generally favorable for oral bioavailability.
Result of Action
Given the diverse biological activities of piperidine derivatives , this compound could potentially exert a wide range of effects at the molecular and cellular levels
properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8-3-5-11(6-4-8)10(13)9-2-1-7-14-9/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOJKSKCKNLFCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565849 | |
Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophene-2-carbonyl)piperidin-4-one | |
CAS RN |
141945-71-3 | |
Record name | 1-(Thiophene-2-carbonyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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